2-AMINO-3-(4-ISOPROPYLPHENYL)PROPANOIC ACID

説明

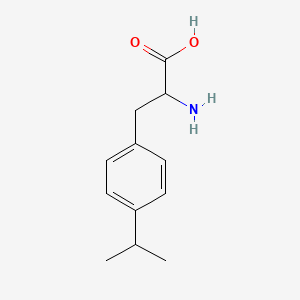

2-Amino-3-(4-isopropylphenyl)propanoic acid (CAS: 117391-53-4) is a non-proteinogenic amino acid derivative featuring a phenyl ring substituted with an isopropyl group at the para position. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound is characterized by a propanoic acid backbone, where the α-carbon is bonded to an amino group and the β-carbon connects to the 4-isopropylphenyl moiety. Key properties include a boiling point of 243°C and safety hazards classified as Xi (irritant) and Xn (harmful) .

特性

IUPAC Name |

2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHRSNOITZHLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306069 | |

| Record name | 4-(1-Methylethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98708-79-3 | |

| Record name | 4-(1-Methylethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98708-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-isopropylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions

2-Amino-3-(4-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to an amine or other derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amines or other reduced derivatives.

Substitution: Results in nitrated or halogenated phenyl derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its chiral center, which contributes to its biological activity. The presence of the isopropylphenyl group enhances lipophilicity, potentially influencing its interaction with biological targets. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 205.27 g/mol

Chemistry

- Building Block : Used as a precursor in the synthesis of complex organic molecules.

- Reactivity : Exhibits unique reactivity due to the position of the isopropyl group, influencing chemical behavior compared to similar compounds.

Biology

- Biochemical Pathways : Investigated for its role in various metabolic pathways and interactions with enzymes.

- Receptor Interaction : Acts as a ligand for neurotransmitter receptors, particularly glutamate receptors, modulating signaling pathways crucial for neurobiology.

Medicine

- Therapeutic Potential : Ongoing research into its use as a precursor for drug development targeting neurodegenerative diseases and inflammatory conditions.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation by inhibiting pathways involved in immune responses.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of the compound on hippocampal neurons subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In models of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential use in treating inflammatory diseases.

Summary of Research Findings

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Unique reactivity due to isopropyl group |

| Biology | Modulates neurotransmitter signaling | Interaction with glutamate receptors |

| Medicine | Potential therapeutic agent | Anti-inflammatory and neuroprotective effects |

作用機序

The mechanism of action of 2-Amino-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-amino-3-(4-isopropylphenyl)propanoic acid with its analogs based on substituent groups, molecular weight, and key properties:

Key Observations :

- Steric Effects: The 4-isopropylphenyl group in the main compound introduces significant steric bulk compared to smaller substituents like ethyl or cyano groups. This impacts solubility and interaction with biological targets.

- Polarity: The 3-cyanophenyl analog (PSA: 89.11 Ų) is less polar than the 4-hydroxy-3-nitrophenyl derivative (PSA: 129.37 Ų), which has hydrogen-bonding capabilities .

- Electronic Effects: The borono group in 4-borono-D-phenylalanine may act as a Lewis acid, enabling unique interactions with glutamate receptors or enzymes .

Glutamate Receptor Interactions

For example:

生物活性

2-Amino-3-(4-isopropylphenyl)propanoic acid, also known as a derivative of phenylalanine, is an organic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 205.27 g/mol

- Structure : The compound features an isopropyl group attached to the phenyl ring, which enhances its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

- Protein Interactions : It may influence protein interactions, affecting cellular signaling pathways and physiological processes.

- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic plasticity and neuroprotection.

Neuroprotective Effects

Research indicates that this compound can influence glutamate receptor activity, potentially offering neuroprotective benefits. Studies have shown that compounds with similar structures exhibit agonistic effects on NMDA receptors, which are crucial for learning and memory processes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. It may inhibit pro-inflammatory cytokines, contributing to pain relief and reduced inflammation in various conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. Certain synthesized compounds demonstrated significant antibacterial and antifungal activities against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the effects of related compounds on neuronal cells, it was found that certain derivatives significantly enhanced cell survival in models of oxidative stress. These findings suggest that the compound's structural characteristics may be adapted to enhance neuroprotective properties further .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-3-(4-isopropylphenyl)propanoic acid, and how can purity be validated?

- Synthesis : A common approach involves coupling 4-isopropylbenzaldehyde with acetamidomalonate, followed by hydrolysis and deprotection to yield the target compound. Alternative routes may employ asymmetric hydrogenation of α,β-unsaturated precursors to achieve enantiomeric purity .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) confirm structural integrity. For chiral resolution, chiral columns (e.g., Chiralpak IA) or capillary electrophoresis (CE) can resolve enantiomers .

**How can the stereochemical configuration of this compound be determined experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。